6-Chloro-5-cyano-4-methoxy-2-methyl-3-nitropyridine 6-Chloro-5-cyano-4-methoxy-2-methyl-3-nitropyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16924717
InChI: InChI=1S/C8H6ClN3O3/c1-4-6(12(13)14)7(15-2)5(3-10)8(9)11-4/h1-2H3
SMILES:
Molecular Formula: C8H6ClN3O3
Molecular Weight: 227.60 g/mol

6-Chloro-5-cyano-4-methoxy-2-methyl-3-nitropyridine

CAS No.:

Cat. No.: VC16924717

Molecular Formula: C8H6ClN3O3

Molecular Weight: 227.60 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-5-cyano-4-methoxy-2-methyl-3-nitropyridine -

Specification

Molecular Formula C8H6ClN3O3
Molecular Weight 227.60 g/mol
IUPAC Name 2-chloro-4-methoxy-6-methyl-5-nitropyridine-3-carbonitrile
Standard InChI InChI=1S/C8H6ClN3O3/c1-4-6(12(13)14)7(15-2)5(3-10)8(9)11-4/h1-2H3
Standard InChI Key IYUQNFWAQQXFNT-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(C(=N1)Cl)C#N)OC)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

6-Chloro-5-cyano-4-methoxy-2-methyl-3-nitropyridine (molecular formula: C9H7ClN3O3\text{C}_9\text{H}_7\text{ClN}_3\text{O}_3) features a pyridine ring substituted at positions 2, 3, 4, 5, and 6. Key structural attributes include:

  • Chlorine at position 6, contributing to electrophilic reactivity.

  • Cyano (-CN) at position 5, enhancing electron-deficient character.

  • Methoxy (-OCH3_3) at position 4, providing electron-donating effects.

  • Methyl (-CH3_3) at position 2, sterically influencing reaction pathways.

  • Nitro (-NO2_2) at position 3, a strong electron-withdrawing group.

The juxtaposition of these groups creates a unique electronic environment, with the nitro and cyano groups polarizing the aromatic system, while the methoxy group introduces localized electron density. This balance impacts solubility, stability, and reactivity .

Synthesis and Manufacturing

While no direct synthesis of 6-chloro-5-cyano-4-methoxy-2-methyl-3-nitropyridine is documented in the literature, plausible routes can be inferred from analogous pyridine derivatives:

Stepwise Functionalization

  • Nitration: Introducing the nitro group at position 3 via mixed acid (H2_2SO4_4/HNO3_3) under controlled temperatures (0–5°C) .

  • Chlorination: Use of POCl3_3/PCl5_5 at reflux (~115°C) to substitute hydroxyl or amino groups with chlorine .

  • Cyanation: Replacement of a halogen or sulfonic group with CN using CuCN in dimethylformamide (DMF) .

  • Methoxylation: Nucleophilic aromatic substitution (SNAr) with methanol under basic conditions (e.g., NaOCH3_3) .

Challenges

  • Regioselectivity: Competing reactions due to multiple reactive sites.

  • Stability: Nitro groups may decompose under high-temperature chlorination .

  • Purification: Column chromatography or recrystallization from ethyl acetate/n-hexane mixtures is often required .

Physicochemical Properties

Predicted properties, extrapolated from structurally related compounds, include:

PropertyValue (Estimated)Comparable Compound (Source)
Molecular Weight257.63 g/mol6-Chloro-2-cyano-3-nitropyridine
Density1.55–1.65 g/cm³6-Chloro-2-cyano-3-nitropyridine
Melting Point180–190°C (decomp.)3-Amino-6-chloro-5-cyano-2-methylpyridine
SolubilityDMSO > DMF > EthanolEthyl 6-chloro-5-cyano-2-fluoromethylnicotinate

The nitro and cyano groups confer low solubility in water but high solubility in polar aprotic solvents. The methoxy group slightly improves solubility in alcohols .

Reactivity and Stability

Thermal Stability

Decomposition above 200°C is likely due to nitro group instability, as observed in 6-chloro-5-methyl-3-nitropyridin-2-amine .

Electrophilic Substitution

The electron-deficient ring favors nucleophilic attack at positions ortho and para to the nitro group. For example:

  • Amination: Ammonia in ethanol at 100°C replaces chlorine .

  • Reduction: Catalytic hydrogenation (Pd/C, H2_2) converts nitro to amino, enhancing pharmaceutical relevance .

Hydrolytic Sensitivity

The cyano group may hydrolyze to carboxylic acid under strong acidic or basic conditions, necessitating anhydrous synthetic conditions .

Applications and Research Findings

Pharmaceutical Intermediates

  • Anticoccidial Agents: Analogous 3-amino-6-chloro-5-cyano-2-methylpyridine derivatives exhibit activity against Eimeria tenella, a poultry parasite .

  • Kinase Inhibitors: Cyano and nitro groups are pharmacophores in tyrosine kinase inhibitors, suggesting potential anticancer applications.

Agrochemicals

  • Herbicides: Nitropyridines are precursors to herbicides like picloram. The chloro and methyl groups may enhance soil persistence .

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